molecular formula C13H14N4O2S B2558201 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1226445-17-5

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2558201
CAS No.: 1226445-17-5
M. Wt: 290.34
InChI Key: YQSZQBJMJMNBHQ-UHFFFAOYSA-N
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Description

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, 3-(methylthio)benzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent such as phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.

  • Introduction of the Allyl Group: : The allyl group can be introduced by reacting the oxadiazole derivative with allyl isocyanate under appropriate conditions. This reaction typically requires a base such as triethylamine (TEA) to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various types of chemical reactions, including:

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The oxadiazole ring can be reduced under specific conditions to form the corresponding amine derivatives.

  • Substitution: : The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Allyl-substituted derivatives

Scientific Research Applications

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:

  • Medicinal Chemistry: : This compound is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the oxadiazole ring and the methylthio group contributes to its biological activity.

  • Agriculture: : It may be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

  • Materials Science: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition: : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions.

  • DNA Interaction: : It may interact with DNA, leading to the disruption of DNA replication and transcription processes, which can result in cell death.

  • Reactive Oxygen Species (ROS) Generation: : The compound may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

1-Allyl-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea can be compared with other similar compounds, such as:

  • 1-(2-Methoxy-5-methylphenyl)-3-(4-(methylthio)phenyl)urea: : This compound has a similar structure but with different substituents on the phenyl ring, which may result in different biological activities.

  • 1-(Acyl/aroyl)-3-(substituted)thioureas: : These compounds have a thiourea group instead of the oxadiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.

  • Benzothiazole Derivatives: : These compounds contain a benzothiazole ring instead of the oxadiazole ring and are also investigated for their potential as antimicrobial and anticancer agents.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-3-7-14-12(18)15-13-17-16-11(19-13)9-5-4-6-10(8-9)20-2/h3-6,8H,1,7H2,2H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZQBJMJMNBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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